N-(4-bromobutyl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobutyl)quinoline-6-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-bromobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with different functional groups.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Aminoquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromobutyl)quinoline-6-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s ability to modulate the expression of apoptotic proteins such as Bcl-2 and Bax further enhances its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide Derivatives: These compounds share a similar quinoline core structure and have been studied for their antimalarial and anticancer activities.
N-(4-chlorobutyl)quinoline-6-carboxamide: This compound is similar in structure but has a chlorine atom instead of a bromine atom in the butyl group.
N-(4-aminobutyl)quinoline-6-carboxamide: This derivative has an amino group instead of a bromine atom in the butyl group.
Uniqueness
N-(4-bromobutyl)quinoline-6-carboxamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Its ability to inhibit protein kinases and induce apoptosis in cancer cells also sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15BrN2O |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
N-(4-bromobutyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C14H15BrN2O/c15-7-1-2-8-17-14(18)12-5-6-13-11(10-12)4-3-9-16-13/h3-6,9-10H,1-2,7-8H2,(H,17,18) |
InChI Key |
SYKLEZZCZWUJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCCCBr)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.